- Diazomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)
930-18-7 structure
Product Name:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
Numéro CAS:930-18-7
Le MF:C5H10
Mégawatts:70.1329016685486
CID:804859
Update Time:2023-10-12
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
- 1,cis-2-Dimethylcyclopropane
- CIS-1,2-DIMETHYLCYCLOPROPANE
- Cyclopropane, 1,2-dimethyl-, cis- (8CI)
- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
- 1,2-cis-Dimethylcyclopropane
- cis-Dimethylcyclopropane
- NSC 73903
-
- Piscine à noyau: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
- La clé Inchi: VKJLDXGFBJBTRQ-SYDPRGILSA-N
- Sourire: C[C@@H]1C[C@@H]1C
Propriétés expérimentales
- Dense: 0.6889
- Point de fusion: -140.87°C
- Point d'ébullition: 35.85°C
- Indice de réfraction: 1.3800
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Méthode de production
Méthode de production 1
Méthode de production 2
Conditions de réaction
Référence
- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215
Méthode de production 3
Méthode de production 4
Conditions de réaction
Référence
- Selectivity of olefin formation from platinacyclobutanes, Journal of Organic Chemistry, 1979, 44(26), 4896-9
Méthode de production 5
Conditions de réaction
Référence
- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zinc, Izvestiya Akademii Nauk SSSR, 1979, (7), 1610-12
Méthode de production 6
Conditions de réaction
Référence
- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals, Journal of the Chemical Society, 1979, (3), 287-92
Méthode de production 7
Conditions de réaction
Référence
- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parameters, Organic Magnetic Resonance, 1976, 8(12), 611-17
Méthode de production 8
Conditions de réaction
Référence
- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanones, Journal of the American Chemical Society, 1972, 94(1), 7-12
Méthode de production 9
Conditions de réaction
1.1 Reagents: Iodine
Référence
- Dichlorobis(cyclopentadienyl)titanium, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12
Méthode de production 10
Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
- Stereochemistry of desulfurization of thietane derivatives, Journal of the American Chemical Society, 1971, 93(3), 676-84
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Vanadium ; 100 - 550 °C
Référence
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Méthode de production 12
Méthode de production 13
Conditions de réaction
Référence
- Product subclass 37: γ-haloalkylboranes, Science of Synthesis, 2004, 6, 1083-1096
Méthode de production 14
Conditions de réaction
Référence
- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethylene, Angewandte Chemie, 1996, 35(21), 2502-2504
Méthode de production 15
Conditions de réaction
Référence
- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effects, Tetrahedron Letters, 1981, 22(7), 611-14
Méthode de production 16
Conditions de réaction
Référence
- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-elimination, Journal of Organometallic Chemistry, 1976, 108(1),
Méthode de production 17
Conditions de réaction
Référence
- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutane, Journal of Organic Chemistry, 1976, 41(2), 323-9
Méthode de production 18
Conditions de réaction
Référence
- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-diene, Zeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9
Méthode de production 19
Conditions de réaction
Référence
- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanism, Tetrahedron Letters, 1971, (46), 4363-6
Méthode de production 20
Conditions de réaction
Référence
- Stereochemistry of fragmentation of thietanonium salts, Journal of the American Chemical Society, 1969, 91(15), 4320-2
Méthode de production 21
Méthode de production 22
Conditions de réaction
1.1 Catalysts: Vanadium ; 100 - 550 °C
Référence
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products
- Benzene, 1-buten-1-yl- (824-90-8)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Cyclopentanone (120-92-3)
- 7H-Benzocycloheptene (264-09-5)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- Cyclopropane, 1,2-dimethyl-, (1R,2R)- (20520-64-3)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- cis-4-Methyl-2-pentene (691-38-3)
- 4-Methylindan (824-22-6)
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclooctene (931-88-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 3-Penten-2-one (625-33-2)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Littérature connexe
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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